3-Formyl-5-nitropicolinonitrile
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Overview
Description
3-Formyl-5-nitropicolinonitrile is a chemical compound with the molecular formula C7H3N3O3 It is a derivative of picolinonitrile, characterized by the presence of formyl and nitro groups at the 3 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-5-nitropicolinonitrile typically involves multi-step organic reactions. One common method includes the nitration of picolinonitrile followed by formylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The formylation step often involves the use of formylating agents such as formic acid or formamide in the presence of catalysts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the production costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Formyl-5-nitropicolinonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3-Carboxy-5-nitropicolinonitrile.
Reduction: 3-Formyl-5-aminopicolinonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Formyl-5-nitropicolinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-Formyl-5-nitropicolinonitrile and its derivatives involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The formyl group can participate in covalent bonding with nucleophilic sites in biomolecules, influencing their function and activity.
Comparison with Similar Compounds
3-Bromo-5-nitropicolinonitrile: Similar structure but with a bromine atom instead of a formyl group.
5-Nitropicolinonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
Uniqueness: 3-Formyl-5-nitropicolinonitrile is unique due to the presence of both formyl and nitro groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry and research.
Properties
Molecular Formula |
C7H3N3O3 |
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Molecular Weight |
177.12 g/mol |
IUPAC Name |
3-formyl-5-nitropyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3N3O3/c8-2-7-5(4-11)1-6(3-9-7)10(12)13/h1,3-4H |
InChI Key |
NOLWTOSVBRCFJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C=O)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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